Rogaratinib

Description

Properties

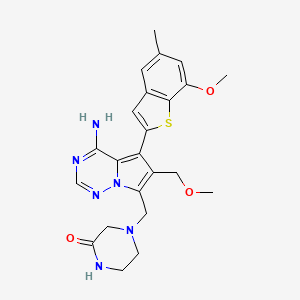

IUPAC Name |

4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O3S/c1-13-6-14-8-18(33-22(14)17(7-13)32-3)20-15(11-31-2)16(9-28-5-4-25-19(30)10-28)29-21(20)23(24)26-12-27-29/h6-8,12H,4-5,9-11H2,1-3H3,(H,25,30)(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLRRJSKGXOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)SC(=C2)C3=C4C(=NC=NN4C(=C3COC)CN5CCNC(=O)C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443530-05-9 | |

| Record name | Rogaratinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443530059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rogaratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl]piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROGARATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BSN6N516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rogaratinib in Urothelial Carcinoma: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of rogaratinib, a potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor, in the context of urothelial carcinoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data that define this compound's therapeutic rationale and clinical application.

Core Mechanism of Action: Targeting the Dysregulated FGFR Signaling Pathway

This compound is an orally administered small molecule inhibitor that demonstrates high selectivity and potency against FGFRs 1, 2, 3, and 4.[1][2][3] In urothelial carcinoma, aberrant FGFR signaling, often driven by FGFR gene amplifications, mutations, or translocations, is a key oncogenic driver.[4] These alterations lead to constitutive activation of the receptor, promoting downstream signaling cascades that regulate cell proliferation, survival, and angiogenesis.[4]

This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, effectively blocking its phosphorylation and subsequent activation of downstream signaling pathways.[5] Preclinical studies have shown that this compound's inhibition of FGFR phosphorylation leads to the suppression of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation.[1][2] This targeted inhibition of the FGFR pathway forms the basis of this compound's anti-tumor activity in urothelial carcinoma.

Preclinical Efficacy and Quantitative Data

In vitro and in vivo preclinical studies have established the potent anti-tumor activity of this compound in FGFR-driven cancer models, including those for urothelial carcinoma.

In Vitro Kinase Inhibition and Cell Proliferation

This compound has demonstrated potent inhibition of all four FGFR isoforms in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in urothelial carcinoma cell lines with high FGFR expression.

| Assay Type | Target | IC50 Value | Reference |

| Radiometric Kinase Assay | FGFR1 | 1.8 nM | [1][5] |

| Radiometric Kinase Assay | FGFR2 | <1 nM | [1][5] |

| Radiometric Kinase Assay | FGFR3 | 9.2 nM | [1][5] |

| Radiometric Kinase Assay | FGFR4 | 1.2 nM | [1][5] |

| Cell Proliferation Assay | bFGF-stimulated HUVEC | 16 nM | [5] |

| Cell Proliferation Assay | VEGF-stimulated HUVEC | 453 nM | [5] |

In Vivo Tumor Growth Inhibition

This compound has shown significant in vivo efficacy in xenograft models of various cancers with FGFR overexpression, including urothelial carcinoma models. In a syngeneic mouse colon cancer model (C51) with high FGFR1 and FGFR2 mRNA expression, this compound demonstrated potent tumor growth inhibition. The maximally tolerated doses were determined to be 75 mg/kg once daily (QD) and 50 mg/kg twice daily (BID) in Balb/cJ mice.[1] In a DMS-114 lung cancer model with FGFR1 amplification, this compound at 50 mg/kg BID showed marked antitumor efficacy with a tumor volume T/C ratio of 0.34.[1]

Clinical Validation in Urothelial Carcinoma: The FORT-1 and FORT-2 Trials

The clinical development of this compound in urothelial carcinoma has been primarily driven by the FORT-1 and FORT-2 clinical trials. These studies have evaluated the efficacy and safety of this compound as a monotherapy and in combination with immunotherapy.

FORT-1: this compound vs. Chemotherapy

The FORT-1 trial was a Phase II/III study that compared this compound with standard chemotherapy in patients with locally advanced or metastatic urothelial carcinoma who had progressed on prior platinum-based chemotherapy and had tumors with FGFR1/3 mRNA overexpression.[6][7][8]

| Parameter | This compound (n=87) | Chemotherapy (n=88) | Reference |

| Objective Response Rate (ORR) | 20.7% | 19.3% | [6][8] |

| Median Overall Survival (OS) | 8.3 months | 9.8 months | [6][8] |

| ORR in patients with FGFR3 DNA alterations | 52.4% (n=21) | 26.7% (n=15) | [6][7][8] |

FORT-2: this compound in Combination with Atezolizumab

The FORT-2 trial was a Phase Ib study evaluating the safety and efficacy of this compound in combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with FGFR1/3 mRNA-overexpressing urothelial carcinoma.[9]

| Parameter | This compound 600 mg BID + Atezolizumab (RP2D) | Reference |

| Objective Response Rate (ORR) | 53.8% | [9] |

| Complete Response (CR) | 15% | [9] |

| Median Progression-Free Survival (PFS) | 6.1 months | [9] |

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and this compound Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Patient Selection Workflow in Clinical Trials

Caption: Patient selection workflow for this compound clinical trials.

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the replication and validation of the reported findings. While the specific standard operating procedures of the manufacturer are proprietary, the following sections outline the general methodologies employed in the preclinical and clinical evaluation of this compound.

Radiometric Kinase Assay for FGFR Inhibition

This assay quantifies the ability of this compound to inhibit the enzymatic activity of FGFR isoforms.

-

Reaction Setup: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme is incubated in a kinase buffer containing a substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-33P]ATP.

-

Compound Addition: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of urothelial carcinoma cell lines.

-

Cell Seeding: Urothelial carcinoma cells (e.g., JMSU1, RT112) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

-

Data Analysis: The absorbance or luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control. GI50 (concentration for 50% growth inhibition) values are calculated.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human urothelial carcinoma cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg BID). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment and control groups.

FGFR mRNA Expression Analysis (NanoString nCounter)

The NanoString nCounter platform provides a highly multiplexed method for quantifying mRNA expression levels.

-

RNA Isolation: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.[10]

-

Hybridization: The extracted RNA is hybridized with a gene-specific CodeSet containing a pair of probes (capture and reporter) for each target gene (FGFR1, FGFR3, and housekeeping genes).[10]

-

Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

-

Digital Barcode Reading: The cartridge is transferred to the nCounter Digital Analyzer, which counts the individual fluorescent barcodes for each target molecule.

-

Data Analysis: The raw counts are normalized to housekeeping genes, and the expression levels of FGFR1 and FGFR3 are determined. A predefined cutoff is used to classify tumors as having high or low expression.

Conclusion

This compound is a potent and selective pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials of urothelial carcinoma. Its mechanism of action is centered on the targeted inhibition of the dysregulated FGFR signaling pathway, a key oncogenic driver in a subset of urothelial carcinomas. The clinical development of this compound, guided by a biomarker-driven patient selection strategy based on FGFR mRNA overexpression, highlights the importance of precision medicine in the treatment of this disease. Further investigation into this compound, both as a monotherapy and in combination with other agents, is warranted to fully define its role in the management of urothelial carcinoma.

References

- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Complexity of FGFR signalling in metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urologytimes.com [urologytimes.com]

- 10. Nanostring-Based Identification of the Gene Expression Profile in Trigger Finger Samples - PMC [pmc.ncbi.nlm.nih.gov]

Rogaratinib: A Selective Pan-FGFR Inhibitor for Oncogenic FGFR Signaling

Rogaratinib (BAY 1163877) is an orally administered, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFR1, 2, 3, and 4, this compound has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers characterized by FGFR overexpression.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1, 2, 3, and 4.[1][4] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[3][5] The primary pathways inhibited by this compound include the RAS-MAPK (ERK1/2) and PI3K-AKT pathways.[1][6] Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various malignancies, making it a key therapeutic target.[3][5]

References

- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

Rogaratinib: A Comprehensive Technical Guide to its Effects on FGFR Isoforms 1, 2, 3, and 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rogaratinib (BAY 1163877) is a potent and selective small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors. This compound was developed as a pan-FGFR inhibitor, targeting all four isoforms of the receptor: FGFR1, FGFR2, FGFR3, and FGFR4. This technical guide provides an in-depth overview of the biochemical and cellular effects of this compound on these four FGFR isoforms, including quantitative inhibitory data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.

Quantitative Inhibitory Activity of this compound against FGFR Isoforms

This compound demonstrates potent inhibitory activity against all four FGFR isoforms in the low nanomolar range. The half-maximal inhibitory concentrations (IC50) from radiometric kinase assays are summarized in the table below.

| FGFR Isoform | IC50 (nM) |

| FGFR1 | 1.8[1][2] |

| FGFR2 | <1[1][2] |

| FGFR3 | 9.2[1][2] |

| FGFR4 | 1.2[1][2] |

Table 1: In vitro inhibitory activity of this compound against the four FGFR isoforms.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. A primary pathway affected is the RAS-RAF-MEK-ERK (MAPK) cascade, which is crucial for cell proliferation and survival.[3]

Experimental Protocols

This section details the methodologies used to characterize the effects of this compound on FGFR kinases.

In Vitro Kinase Inhibition Assays

This assay quantifies the phosphorylation of a peptide substrate by the recombinant GST-fusion proteins of the cytoplasmic kinase domains of FGFR1, FGFR3, and FGFR4.

-

Materials:

-

Recombinant GST-fusion proteins of FGFR1, FGFR3, FGFR4 kinase domains (Proqinase).

-

Peptide substrate: Biotin-Ahx-AAEEEYFFLFAKKK-NH2.

-

ATP.

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled anti-phosphotyrosine antibody).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound serial dilutions.

-

384-well microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the FGFR kinase, peptide substrate, and this compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents (Eu-labeled antibody and fluorescently labeled anti-phosphotyrosine antibody).

-

Incubate in the dark to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.

-

Materials:

-

Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Specific peptide or protein substrate for each kinase.

-

[γ-³³P]ATP.

-

Kinase reaction buffer.

-

This compound serial dilutions.

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

-

-

Procedure:

-

Set up the kinase reaction with the respective FGFR enzyme, substrate, and varying concentrations of this compound in the kinase buffer.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Determine the IC50 values by analyzing the dose-response curves.

-

Cell-Based Assays

This assay assesses the effect of this compound on the growth of cancer cell lines with known FGFR alterations.

-

Materials:

-

FGFR-dependent cancer cell lines (e.g., NCI-H1581, DMS114 for FGFR1 amplification).

-

Complete cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

-

This technique is used to confirm the inhibition of FGFR autophosphorylation and the downstream ERK pathway in cellular contexts.

-

Materials:

-

FGFR-overexpressing cell lines (e.g., MDA-MB-453 for FGFR4).

-

Cell lysis buffer.

-

Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, and total ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and transfer equipment.

-

-

Procedure:

-

Culture the cells and treat with various concentrations of this compound for a defined time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Tumor Xenograft Models

These models evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cell lines known to be sensitive to this compound (e.g., DMS-114).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject the cancer cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally at a specified dose and schedule.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

-

Experimental and Logical Workflows

Conclusion

This compound is a potent, selective, pan-FGFR inhibitor that effectively targets all four isoforms of the receptor. Its mechanism of action involves the direct inhibition of FGFR kinase activity, leading to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. The comprehensive data presented in this guide, from biochemical assays to in vivo models, underscore the robust anti-tumor activity of this compound in FGFR-driven cancers. These findings provide a strong rationale for its continued investigation and development as a targeted therapy for patients with tumors harboring FGFR alterations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Rogaratinib (BAY 1163877): A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Rogaratinib (BAY 1163877) is a potent and selective, orally available, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Developed by Bayer AG, it has been investigated as a promising anti-cancer therapeutic for various solid tumors characterized by FGFR pathway alterations.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Introduction: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a known driver in a variety of human cancers. This makes the FGFRs attractive targets for therapeutic intervention. This compound was developed as a highly selective inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[1][2]

Discovery of this compound (BAY 1163877)

The discovery of this compound was the result of a structure-based drug design and medicinal chemistry optimization program. The core chemical scaffold of this compound is a benzothiophenyl-pyrrolotriazine. The final molecule, 4-{[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][4][5]triazin-7-yl]methyl}piperazin-2-one, was identified as a lead candidate with a favorable preclinical profile.[1]

Drug Discovery Workflow

The discovery process for this compound followed a logical progression from initial hit identification to lead optimization and preclinical evaluation.

Synthesis of this compound

The synthesis of this compound involves a convergent approach, with the key final step being a Suzuki-Miyaura cross-coupling reaction.[1] While detailed, step-by-step protocols for the entire synthesis are not publicly available, the general strategy involves the preparation of two key intermediates: a benzothiophene-2-yl-boronic acid derivative and a functionalized pyrrolo[2,1-f][1][4][5]triazine core.

Key Synthetic Intermediates and Final Coupling Step

The large-scale synthesis of this compound utilizes a palladium-catalyzed Suzuki-Miyaura coupling of a complex arylbromide with a benzothiophen-2-yl-boronic acid.[1]

The medicinal chemistry synthesis of the benzothiophene core starts from a substituted thiophenol, proceeds through an S-alkylation, and concludes with an intramolecular Friedel-Crafts type condensation to form the five-membered ring.[1] The pyrrolo[2,1-f][1][4][5]triazine core is also synthesized through a multi-step process.

Mechanism of Action and In Vitro Activity

This compound is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

FGFR Signaling Pathway Inhibition

In Vitro Kinase and Cell-Based Assays

The potency and selectivity of this compound have been characterized in a variety of in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| FGFR1 | 1.8 |

| FGFR2 | <1 |

| FGFR3 | 9.2 |

| FGFR4 | 1.2 |

| VEGFR2 | 120 |

Data sourced from Dana-Farber Cancer Institute.[4]

Table 2: In Vitro Cell Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |

| H1581 | Lung Cancer | FGFR1 amplified | 36 - 244 |

| DMS114 | Lung Cancer | FGFR1 amplified | 36 - 244 |

Data sourced from MedChemExpress.

Preclinical Evaluation

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor efficacy in various cell line- and patient-derived xenograft (PDX) models of cancers with FGFR alterations.[2] Efficacy has been observed in models of lung, breast, colon, and bladder cancer.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Terminal Half-life (h) |

| Rat | IV | 0.78 | 0.54 | - | - |

| Rat | PO | - | - | 46 | 4.5 |

| Dog | IV | 0.36 | 1.2 | - | - |

| Dog | PO | - | - | 35 | 3.8 |

Data sourced from Dana-Farber Cancer Institute.[4]

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of various solid tumors. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) of 800 mg twice daily.[4] Clinical activity has been observed in patients with urothelial carcinoma, head and neck squamous cell carcinoma, and non-small cell lung cancer, particularly in tumors with high FGFR mRNA expression.[3][5][6]

Experimental Protocols

Radiometric Kinase Assay (General Protocol)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

-

Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human FGFR1), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a suitable kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl2).

-

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

-

Termination: Stop the reaction by adding phosphoric acid.

-

Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³³P]-ATP.

-

Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (General Protocol)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percent viability relative to untreated control cells and determine the GI50 value.

Patient-Derived Xenograft (PDX) Model (General Protocol)

-

Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

Passaging: When the tumor reaches a certain size, excise it and passage it into new recipient mice for cohort expansion.

-

Treatment: Once the tumors in the experimental cohort reach a specified volume, randomize the mice into treatment and control groups. Administer this compound (or vehicle control) orally at the desired dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of FGFR and downstream effectors) and other biomarkers.

Conclusion

This compound (BAY 1163877) is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in FGFR-driven cancers. This technical guide provides a summary of the key data and experimental methodologies related to its discovery and development, serving as a valuable resource for researchers in the field of oncology and drug discovery. The continued investigation of this compound and other FGFR inhibitors holds promise for providing new therapeutic options for patients with cancers harboring FGFR alterations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast growth factor receptor (FGFR) inhibitor this compound in patients with advanced pretreated squamous-cell non-small cell lung cancer over-expressing FGFR mRNA: The SAKK 19/18 phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

Rogaratinib: A Technical Guide to its Role in the Inhibition of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rogaratinib (BAY 1163877) is a potent and highly selective, orally available, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulated FGFR signaling is a key driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action in inhibiting tumor angiogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Tumor Angiogenesis and the Role of FGFR Signaling

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[6] Tumors require a dedicated blood supply to obtain necessary oxygen and nutrients.[6] The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a significant contributor to this process.[3][4][5] FGFs, when bound to their receptors (FGFRs) on the surface of endothelial cells, trigger a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation into new blood vessels.[4][7]

This compound's Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs 1-4, effectively blocking their activation and downstream signaling.[8] This inhibition occurs in both tumor cells, where it impedes cancer cell proliferation, and in endothelial cells within the tumor microenvironment, where it exerts its anti-angiogenic effects.[1] By inhibiting FGFRs on endothelial cells, this compound directly counteracts the pro-angiogenic signals from FGFs, such as FGF2, which are often abundant in the tumor microenvironment.[1]

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Kd).

Table 1: this compound Kinase Inhibition and Binding Affinity

| Target | Assay Type | Value (nM) |

| FGFR1 | Radiometric Kinase Assay (IC50) | 1.8[1] |

| FGFR2 | Radiometric Kinase Assay (IC50) | <1[1] |

| FGFR3 | Radiometric Kinase Assay (IC50) | 9.2[1] |

| FGFR4 | Radiometric Kinase Assay (IC50) | 1.2[1] |

| FGFR1 | Binding Affinity (Kd) | 1.6[1] |

| FGFR2 | Binding Affinity (Kd) | 5.0[1] |

| FGFR3 | Binding Affinity (Kd) | 7.8[1] |

| FGFR4 | Binding Affinity (Kd) | 7.6[1] |

| VEGFR2 | Kinase Inhibition (IC50) | 120[8] |

Table 2: this compound Inhibition of Endothelial Cell Proliferation

| Cell Type | Stimulant | Assay | IC50 (nM) |

| HUVEC | FGF2 | Cell Proliferation | 16[1][8] |

| HUVEC | VEGF-A | Cell Proliferation | 453[1][8] |

HUVEC: Human Umbilical Vein Endothelial Cells

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Inhibition by this compound

The binding of FGF to its receptor, FGFR, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-MAPK/ERK and PI3K-AKT pathways, which in turn promote gene expression leading to cell proliferation, survival, and angiogenesis.[4][7] this compound, by blocking the ATP-binding pocket of FGFR, prevents this initial phosphorylation and subsequent signal transduction.

Experimental Workflow for In Vitro Angiogenesis Assay

A common method to assess the anti-angiogenic properties of a compound in vitro is the endothelial cell tube formation assay. This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Experimental Protocols

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with pro-angiogenic factors.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Minimal medium (serum-free or low-serum)

-

Recombinant human FGF2 and VEGF-A

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[1]

-

Luminometer

Protocol:

-

Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight in standard endothelial cell growth medium.[9]

-

The following day, aspirate the growth medium and replace it with minimal medium.

-

Starve the cells for 4-6 hours.

-

Prepare serial dilutions of this compound in minimal medium.

-

Add the this compound dilutions to the wells, followed by the addition of either FGF2 (e.g., 5 ng/mL) or VEGF-A (e.g., 20 ng/mL) to stimulate proliferation.[10] Include appropriate vehicle controls.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of inhibition of proliferation against the log concentration of this compound.

Endothelial Cell Tube Formation Assay

This assay provides a qualitative and quantitative assessment of in vitro angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium

-

Reduced growth factor Basement Membrane Extract (BME), such as Matrigel

-

96-well plate

-

This compound

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope with a camera

Protocol:

-

Thaw the BME on ice overnight at 4°C.

-

Pre-chill a 96-well plate on ice.

-

Pipette 50 µL of the liquid BME into each well, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in Endothelial Cell Basal Medium at a concentration of 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the cell suspension.

-

Gently add 100 µL of the HUVEC/rogaratinib suspension to each BME-coated well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Monitor the formation of capillary-like structures (tubes) using an inverted microscope.

-

For quantification, images of the tube network can be captured. The total tube length, number of branch points, and number of enclosed loops can be quantified using image analysis software.

In Vivo Inhibition of Tumor Angiogenesis

In vivo studies using xenograft models are crucial for confirming the anti-angiogenic effects of this compound. In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth and tumor vascularization is assessed.[1]

A key method for evaluating in vivo angiogenesis is the analysis of microvessel density (MVD) in tumor sections.[11][12] This involves immunohistochemical staining of tumor tissue for endothelial cell markers, such as CD31 or CD34.[11][12] The number of stained microvessels is then counted in areas of high vascularization ("hotspots") to provide a quantitative measure of angiogenesis.[13] Studies with FGFR inhibitors have demonstrated a reduction in MVD in treated tumors, correlating with their anti-angiogenic activity.

Conclusion

This compound demonstrates a clear role in the inhibition of tumor angiogenesis through its potent and selective blockade of the FGFR signaling pathway in endothelial cells. This is supported by quantitative in vitro data showing inhibition of FGF2-stimulated endothelial cell proliferation at nanomolar concentrations. The anti-angiogenic mechanism of this compound, combined with its direct anti-proliferative effects on FGFR-dependent tumor cells, makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. Further investigation using detailed in vitro and in vivo angiogenesis models will continue to elucidate the full potential of this compound in this context.

References

- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenesis Assays [sigmaaldrich.com]

- 7. The Role of Fibroblast Growth Factors in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Microvessel Density Gene Signature and Its Application in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Rogaratinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of Rogaratinib (BAY 1163877), a potent and selective pan-fibroblast growth factor receptor (FGFR) inhibitor. By summarizing key data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for professionals engaged in oncology research and drug development.

Mechanism of Action

This compound is an orally available, ATP-competitive small molecule inhibitor that potently and selectively targets the kinase domains of FGFR isoforms 1, 2, 3, and 4.[1][2] Aberrant activation of the FGF/FGFR signaling axis is a known driver in various malignancies, promoting cellular proliferation, survival, migration, and angiogenesis.[3][4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, which inhibits receptor autophosphorylation and subsequent activation of downstream signaling cascades.[2] The primary pathway inhibited is the RAS/RAF/MEK/ERK (MAPK) pathway, a critical regulator of cell proliferation.[3][5][6] The PI3K/AKT pathway is also a downstream target.[2][4] This targeted inhibition leads to reduced proliferation and anti-tumor activity in preclinical cancer models characterized by FGFR overexpression.[5][6]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in human clinical trials. The compound demonstrates oral bioavailability and a half-life that supports twice-daily dosing regimens.

Preclinical Pharmacokinetics

Studies in rats and dogs have characterized the intravenous and oral pharmacokinetic parameters of this compound.[1]

| Parameter | Rat | Dog | Citation |

| Intravenous (IV) Administration | |||

| Blood Clearance | 0.78 L/hr/kg | 0.36 L/h/kg | [1] |

| Volume of Distribution (Vss) | 0.54 L/kg | 1.2 L/kg | [1] |

| Oral (PO) Administration | |||

| Dose-Normalized AUC | 0.96 kg/h/L | 1.2 kg/h/L | [1] |

| Oral Bioavailability | 46% | 35% | [1] |

| Terminal Half-life (t½) | 4.5 h | 3.8 h | [1] |

Clinical Pharmacokinetics

In a first-in-human Phase 1 trial (NCT01976741), this compound was absorbed rapidly following oral administration.[1]

| Parameter | Human | Citation |

| Dosing Regimen | Up to 800 mg BID (Recommended Phase 2 Dose) | [1] |

| Average Plasma Half-life (t½) | 12.7 h | [1] |

In Vivo Pharmacodynamics

The in vivo pharmacodynamic effects of this compound have been demonstrated through the inhibition of target phosphorylation and significant anti-tumor efficacy in various xenograft models. A clear relationship between drug exposure, target modulation, and therapeutic effect has been established.

| Model / Cancer Type | Dosing Regimen | Pharmacodynamic Effect | Citation |

| NCI-H716 Xenograft (Human Colon Cancer, FGFR2-driven) | Single Dose | Reduction in FGFR2 and downstream ERK1/2 phosphorylation for 1 to 5 hours post-dose. | [5] |

| C51 Xenograft (Murine Colon Cancer, high FGFR1/2 mRNA) | 50 and 75 mg/kg QD | Dose-dependent tumor growth reduction with partial responses observed. | [5] |

| NCI-H716 Xenograft (Human Colon Cancer, FGFR2 amplification) | 35, 50, or 65 mg/kg BID | Notable, dose-dependent anti-tumor efficacy. | [5] |

| Rhabdomyosarcoma & HCC Xenografts (FGFR4-dependent) | Not specified | In vivo efficacy observed. | [7] |

| JMSU1 & RT112 Xenografts (HNSCC & Bladder Cancer) | Not specified | Tumor regression (JMSU1) and strong tumor growth inhibition (RT112) observed. | [8] |

PK/PD analysis indicates that maintaining unbound this compound plasma concentrations above the IC50 values for proliferation or pERK signaling is correlated with its anti-tumor efficacy.[5] This suggests that the duration of target inhibition is a key driver of its therapeutic effect, supporting twice-daily dosing schedules to sustain adequate exposure.[5]

Experimental Protocols & Methodologies

The following sections detail the methodologies employed in the preclinical in vivo assessment of this compound.

Animal Models and Tumor Implantation

-

Syngeneic Model: C51 murine colon cancer cells were subcutaneously inoculated into immunocompetent Balb/cJ mice.[5]

-

Xenograft Models: Human cancer cell lines, such as NCI-H716 (colorectal), were subcutaneously inoculated into immunocompromised nude mice or rats.[5] Patient-derived xenograft (PDX) models have also been utilized.[3][5]

-

Tumor Growth Monitoring: Tumor volume was typically measured with calipers, and efficacy was assessed by comparing the tumor growth in treated groups versus a vehicle-treated control group (T/C ratio).[5]

Drug Formulation and Administration

-

Compound: this compound (BAY 1163877) or its hydrochloride salt (BAY 1213802) was used for in vivo studies.[5]

-

Vehicle: A common vehicle for oral administration consisted of 10% ethanol, 40% Solutol® HS 15, and 50% water, adjusted to pH 4 with HCl.[5]

-

Administration: The drug was administered orally (p.o.) via gavage, typically on a once-daily (QD) or twice-daily (BID) schedule.[5]

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from animals at various time points after drug administration. Plasma was separated for analysis.

-

Bioanalysis: Drug concentrations in plasma were determined using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) to calculate key PK parameters including Cmax, AUC, and half-life.

Pharmacodynamic Analysis

-

Tissue Collection: Tumors were excised from animals at specific time points following a single or final dose of this compound.

-

Biomarker Assessment: The modulation of the FGFR signaling pathway was evaluated using Western blot analysis to measure the phosphorylation status of key proteins, including FGFR itself and the downstream effector ERK1/2.[5]

References

- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Rogaratinib: A Technical Guide to its Preclinical and Clinical Investigation in FGFR-Driven Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is a key oncogenic driver in a variety of solid tumors. Genetic alterations, including gene amplification, mutations, and fusions involving the FGFR genes, lead to constitutive activation of downstream signaling cascades, promoting cell proliferation, survival, and angiogenesis. Rogaratinib (BAY 1163877) is a potent and selective oral pan-FGFR inhibitor targeting FGFR1, 2, 3, and 4. This technical guide provides a comprehensive overview of the preclinical and clinical investigation of this compound, with a focus on its mechanism of action, efficacy data, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Targeting the FGFR Signaling Cascade

This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[1] The primary pathways inhibited by this compound include the Ras-MAPK/ERK and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[1]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound across various FGFR-addicted cancer models.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) | Citation |

| H1581 | Lung Cancer | FGFR1 Amplification | 36 - 244 | [2] |

| DMS114 | Lung Cancer | FGFR1 Amplification | 36 - 244 | [2] |

| MDA-MB-453 | Breast Cancer | FGFR4 Overexpression | Sensitive | [1] |

| MFM-223 | Breast Cancer | FGFR2 Overexpression | Sensitive | [1] |

Table 2: Clinical Efficacy of this compound in Urothelial Carcinoma (FORT-1 Trial - NCT03410693)

| Outcome | This compound (n=87) | Chemotherapy (n=88) | Citation |

| Objective Response Rate (ORR) | 20.7% | 19.3% | [3][4][5][6] |

| Complete Response (CR) | 2.3% | 3.4% | [7] |

| Partial Response (PR) | 18.4% | 15.9% | [7] |

| Disease Control Rate (DCR) | Not Reported | Not Reported | |

| Median Overall Survival (OS) | 8.3 months | 9.8 months | [3][4][5][6] |

| ORR in patients with FGFR3 DNA alterations | 52.4% | 26.7% | [3][4][5] |

| DCR in patients with FGFR3 DNA alterations | 76.2% | 66.7% | [3] |

Table 3: Clinical Efficacy of this compound in Combination with Atezolizumab in Urothelial Carcinoma (FORT-2 Trial - NCT03473756)

| Outcome | This compound 600 mg + Atezolizumab (n=26) | This compound 800 mg + Atezolizumab (n=11) | Citation |

| Objective Response Rate (ORR) | 53.8% (at RP2D) | Not Reported | [8][9][10] |

| Complete Response (CR) | 15% (at RP2D) | 2/13 pts (600mg cohort) | [8][11] |

| Partial Response (PR) | 5/13 pts (600mg cohort) | Not Reported | [11] |

| Disease Control Rate (DCR) | 83% | Not Reported | [12] |

| Median Progression-Free Survival (PFS) | 7.5 months | 2.1 months | [9][10] |

| Median Overall Survival (OS) | 16.8 months | 8.3 months | [9][10] |

Table 4: Clinical Efficacy of this compound in a Phase I Study in Advanced Cancers (NCT01976741)

| Outcome | Urothelial Carcinoma Cohort (n=52) | All Expansion Cohorts (n=100) | Citation |

| Objective Response Rate (ORR) | 24% | 15% | [5][13] |

| Complete Response (CR) | Not Reported | Not Reported | |

| Partial Response (PR) | 12 | 15 | [5][13] |

| Disease Control Rate (DCR) | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a range of concentrations of this compound or vehicle control and incubate for a desired period (e.g., 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blotting for FGFR and ERK Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway.

-

Sample Preparation: Lyse cells treated with this compound or control in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.[15]

-

Washing: Wash the membrane three to four times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Studies

This protocol describes the use of mouse models to evaluate the anti-tumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject FGFR-addicted cancer cells into the flank of immunocompromised mice.[16]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

-

Treatment: Randomize mice into treatment groups and administer this compound or vehicle control orally at specified doses and schedules.[17]

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.[17]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

RNA In Situ Hybridization (ISH) for FGFR mRNA Expression

This protocol is used to detect and quantify FGFR mRNA expression in tumor tissue, a key biomarker for patient selection in this compound clinical trials.

-

Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[18][19]

-

Deparaffinization and Pretreatment: Deparaffinize the tissue sections and perform target retrieval to unmask the RNA.[18][19]

-

Probe Hybridization: Hybridize the sections with target-specific oligonucleotide probes for FGFR1 and FGFR3 mRNA.[18][19]

-

Signal Amplification: Amplify the signal using a series of hybridization steps with amplifier molecules.[18]

-

Detection: Detect the signal using a chromogenic or fluorescent substrate.[18]

-

Scoring: Visualize and score the FGFR mRNA expression levels based on the number and intensity of signals per cell.

Mechanisms of Resistance to this compound

Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge. Understanding these mechanisms is crucial for developing strategies to overcome resistance.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical models and clinical trials involving patients with FGFR-addicted cancers. The identification of FGFR mRNA overexpression as a predictive biomarker has been instrumental in patient selection. While resistance remains a challenge, ongoing research into combination therapies and next-generation FGFR inhibitors holds promise for improving outcomes for patients with these malignancies. This technical guide provides a foundational understanding of the key data and methodologies that have shaped the development of this compound as a targeted therapy.

References

- 1. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. urotoday.com [urotoday.com]

- 5. ascopubs.org [ascopubs.org]

- 6. FORT-1: Phase II/III Study of this compound Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urologytimes.com [urologytimes.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

- 13. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Multiplex Fluorescent RNA In Situ Hybridization Via RNAscope | Springer Nature Experiments [experiments.springernature.com]

- 19. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]

Rogaratinib: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rogaratinib (BAY 1163877) is a potent and highly selective, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFRs 1, 2, 3, and 4, this compound disrupts downstream signaling pathways, notably the RAS-RAF-MEK-ERK cascade, which are critical for cell proliferation, survival, and angiogenesis.[3][4] This targeted mechanism of action has positioned this compound as a promising therapeutic agent in cancers characterized by FGFR pathway dysregulation, such as FGFR gene amplification, mutations, or mRNA overexpression.[3][5] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key preclinical data, including detailed experimental methodologies and data presented in a structured format for ease of reference.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-((4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][3][6][7]triazin-7-yl)methyl)piperazin-2-one.[7] Its structure is characterized by a pyrrolotriazine core linked to a benzothiophene moiety and a piperazinone group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₆N₆O₃S | [3][6][7] |

| Molecular Weight | 466.56 g/mol | [3][8][9] |

| CAS Number | 1443530-05-9 | [3][6][8] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO (5.5-16 mg/mL); Insoluble in water and ethanol | [8][9][10] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. | [3][9] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1-4.[1][4] This occupation prevents the phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathway inhibited by this compound is the FGFR/ERK pathway, which plays a crucial role in tumor cell proliferation and survival.[3][4]

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins such as FRS2, which in turn recruit other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways. By inhibiting the initial autophosphorylation step, this compound effectively abrogates these downstream signals.

Biological Activity and In Vitro Efficacy

This compound demonstrates high potency and selectivity for the FGFR family in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Kd (nM) | Source(s) |

| Radiometric Kinase Assay | FGFR1 | 1.8 | 1.6 | [3] |

| FGFR2 | <1 | 5.0 | [3] | |

| FGFR3 | 9.2 | 7.8 | [3] | |

| FGFR4 | 1.2 | 7.6 | [3] | |

| Cellular Assay (HUVEC) | FGF2-stimulated growth | 16 | - | [3] |

| VEGF-A-stimulated growth | 453 | - | [3] |

The anti-proliferative effects of this compound have been evaluated in a broad panel of cancer cell lines. A strong correlation was observed between FGFR mRNA expression levels and sensitivity to the drug, with cell lines exhibiting higher FGFR expression generally showing lower IC₅₀ values.[3] For instance, in FGFR-addicted cell lines from lung, breast, colon, and bladder cancers, IC₅₀ values ranged from 27 nM to over 30 µM.[3]

Experimental Protocols

Radiometric Kinase Assay

This protocol outlines a representative method for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

-

Compound Preparation: Serially dilute this compound in 100% DMSO.

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human FGFR enzyme. Prepare a substrate solution containing a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)) and [γ-³³P]ATP.

-

Reaction Incubation: Add the diluted this compound and the FGFR enzyme solution to a 96-well plate and incubate to allow for compound binding.

-

Reaction Initiation: Start the kinase reaction by adding the substrate solution. Incubate at room temperature to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding an acid (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Data Analysis: Measure the radioactivity of the captured substrate using a scintillation counter. The IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from low nM to high µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are determined by plotting the percentage of cell viability against the log concentration of this compound.[3]

Western Blot Analysis

This protocol details the investigation of this compound's effect on FGFR and ERK phosphorylation.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of this compound for a specified time. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Pharmacokinetics and Metabolism

Preclinical studies in rats and dogs have shown that this compound has low blood clearance.[8] In a phase 1 clinical study, this compound was rapidly absorbed after oral administration and exhibited an average plasma half-life of 12.7 hours.[8] In vitro studies have indicated that the metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[1]

Clinical Development and Safety Profile

This compound has been evaluated in several clinical trials for various advanced cancers.[3][5][11] The recommended phase 2 dose has been established in some studies as 600 mg or 800 mg administered orally twice daily.[6][11][12] Common treatment-related adverse events observed in clinical trials include diarrhea, hyperphosphatemia, and fatigue.[6][11][12]

Conclusion

This compound is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action. Its ability to inhibit FGFR signaling and subsequent downstream pathways, particularly the ERK pathway, translates into significant anti-proliferative activity in preclinical models of cancers with FGFR pathway activation. The strong correlation between FGFR mRNA overexpression and sensitivity to this compound underscores the potential of this biomarker for patient selection. With a manageable safety profile and demonstrated clinical activity, this compound represents a promising targeted therapy for patients with FGFR-driven malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound in patients with advanced cancers selected by FGFR mRNA expression: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 9. scispace.com [scispace.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Facebook [cancer.gov]

- 12. This compound Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Rogaratinib: A Deep Dive into its Anti-Proliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rogaratinib (BAY 1163877) is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulated FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, non-small cell lung cancer, and breast cancer.[1][3] By targeting the ATP-binding pocket of the FGFR kinase domain, this compound effectively blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis, thereby exerting its anti-tumor effects.[4] This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

This compound functions as a pan-FGFR inhibitor, demonstrating high affinity for the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, consequently blocking the activation of downstream signaling pathways. The primary pathway implicated in the anti-proliferative effects of this compound is the RAS-RAF-MEK-ERK (MAPK) pathway.[1][5] Inhibition of this cascade leads to decreased phosphorylation of ERK1/2, a critical step in regulating cell cycle progression and proliferation.[1][5]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies, as well as clinical trials.

In Vitro Kinase and Cell Proliferation Inhibition

This compound demonstrates potent inhibition of FGFR kinases and the proliferation of FGFR-dependent cancer cell lines.

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Kinase Assay | 1.8 | [1] |

| FGFR2 | Kinase Assay | <1 | [1] |

| FGFR3 | Kinase Assay | 9.2 | [1] |

| FGFR4 | Kinase Assay | 1.2 | [1] |

| NCI-H1581 (Lung Cancer) | Cell Proliferation | 36 | [1] |

| DMS-114 (Lung Cancer) | Cell Proliferation | 244 | [1] |

| MFM-223 (Breast Cancer) | Cell Proliferation | 27 | [1] |

| MDA-MB-453 (Breast Cancer) | Cell Proliferation | 48 | [1] |

| RT-112 (Bladder Cancer) | Cell Proliferation | 83 | [1] |

| NCI-H716 (Colorectal Cancer) | Cell Proliferation | 100 | [1] |

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have shown significant tumor growth inhibition with this compound treatment.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C ratio) | Reference |

| NCI-H716 | Colorectal | 50 mg/kg, BID | 0.14 | [1] |

| DMS-114 | Lung | 50 mg/kg, BID | 0.34 | [1] |

| C51 (syngeneic) | Colon | 50 mg/kg, BID | Not specified, but significant | [1] |

Clinical Trial Efficacy